2,4-Dichloro-6-piperidinoquinazoline
Description
Properties
Molecular Formula |
C13H13Cl2N3 |
|---|---|
Molecular Weight |
282.17 g/mol |
IUPAC Name |
2,4-dichloro-6-piperidin-1-ylquinazoline |
InChI |
InChI=1S/C13H13Cl2N3/c14-12-10-8-9(18-6-2-1-3-7-18)4-5-11(10)16-13(15)17-12/h4-5,8H,1-3,6-7H2 |
InChI Key |
XOOKHQUXRPYSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-piperidinoquinazoline typically involves the reaction of 2,4-dichloroquinazoline with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-piperidinoquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Quinazolines: Formed through nucleophilic substitution.
Quinazoline N-oxides: Formed through oxidation.
Dihydroquinazolines: Formed through reduction.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
- 2,4-Dichloro-6-piperidinoquinazoline has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. For example, studies have shown that similar compounds can act as inhibitors of topoisomerase II, leading to the induction of apoptosis in cancer cells .
Enzyme Inhibition Studies:
- The compound is utilized in enzyme inhibition studies due to its structural similarity to biologically active molecules. It is particularly noted for its ability to inhibit kinases involved in various signaling pathways associated with cancer progression .
Biological Studies
Mechanism of Action:
- The mechanism by which this compound exerts its effects involves binding to the active sites of target enzymes, disrupting their function. This action can lead to the accumulation of DNA damage and subsequent cell death, particularly in rapidly dividing cancer cells.
Antimicrobial Properties:
- The compound has shown promise in antimicrobial applications. In vitro studies suggest that it exhibits activity against a range of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that derivatives of quinazoline, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to intercalate with DNA and inhibit topoisomerase II activity.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of quinazoline derivatives. The study found that this compound displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-piperidinoquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein-coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 2,4-Dichloro-6-piperidinoquinazoline with a structurally related quinazoline derivative:
Key Differences and Implications
Substituent Positions and Electronic Effects: The target compound’s 2,4-dichloro substitution enhances electrophilicity, favoring interactions with nucleophilic protein residues (e.g., halogen bonding). The piperidinylmethoxy group at position 7 in the compared compound introduces steric bulk and flexibility, which may influence binding pocket accessibility compared to the target compound’s simpler 6-piperidino group.
Molecular Weight and Solubility :
- The compared compound’s higher molecular weight (346.8 vs. 280.9 g/mol ) and polar methoxy group may enhance aqueous solubility, whereas the target compound’s lower weight and dual chlorines favor lipophilicity.
Biological Relevance: The compared compound is cited in radiopharmaceutical research, suggesting utility in imaging or targeted drug delivery . The target compound’s dichloro-piperidino structure aligns with kinase inhibitor design, though specific activity data are unavailable in the provided evidence.
Research Findings and Methodological Insights
- Synthetic Pathways : Piperidine-containing quinazolines are typically synthesized via nucleophilic substitution or Pd-catalyzed coupling, but synthetic details are absent in the evidence.
- Docking Studies : While focuses on antipsychotic drug docking, analogous methods could apply to quinazolines for predicting kinase binding .
Q & A
Q. How can researchers optimize the synthesis of 2,4-Dichloro-6-piperidinoquinazoline to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic adjustments to reaction conditions. For example, stepwise substitution of chloro and piperidine groups on the quinazoline core (analogous to methods for 4-chloro-6-methoxyquinazoline derivatives) can be refined using temperature-controlled nucleophilic aromatic substitution . Solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., K₂CO₃ or NaH) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) enhances purity .
- Table 1 : Synthesis Optimization Strategies
| Parameter | Optimization Strategy | Impact on Yield/Purity |
|---|---|---|
| Solvent | Use polar aprotic solvents (DMF) | Increases reaction rate |
| Catalyst | NaH for stronger base conditions | Improves substitution efficiency |
| Temperature | 80–100°C for 12–24 hrs | Balances reactivity vs. decomposition |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Confirm molecular structure using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃ solvents) to resolve piperidine and quinazoline protons. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₄Cl₂N₃: ~294.05 Da) . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) ensures >95% purity, as standardized for related chlorinated quinazolines .
Q. What role do the chlorine substituents at positions 2 and 4 play in the compound’s reactivity?
- Methodological Answer : The electron-withdrawing chlorine atoms activate the quinazoline core for nucleophilic substitution at position 6 (piperidino group). Comparative studies with mono-chloro analogs show reduced reactivity, confirming the synergistic effect of dual chlorination on electrophilicity . Kinetic experiments (e.g., monitoring substitution rates under varying pH) can quantify this effect .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer : Use factorial design to test variables like substituent groups (e.g., replacing piperidine with morpholine) and halogen positions. For example:
- Factor 1 : Piperidine ring modifications (e.g., N-methylation).
- Factor 2 : Chlorine substitution patterns (e.g., 2-Cl vs. 4-Cl removal).
Biological assays (e.g., enzyme inhibition or cytotoxicity) combined with computational docking (AutoDock Vina) identify critical interactions . Prioritize compounds with >50% inhibition in preliminary screens for dose-response studies .
Q. What computational tools can predict the reactivity or metabolic stability of this compound?
- Methodological Answer : Density functional theory (DFT) calculates electrophilicity indices and frontier molecular orbitals to predict reaction sites . ADMET predictors (e.g., SwissADME) model metabolic pathways, highlighting susceptibility to cytochrome P450 oxidation. Validate predictions with in vitro microsomal stability assays .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Apply the FINER criteria to evaluate study validity:
- Feasibility : Compare assay conditions (e.g., cell lines, incubation time).
- Novelty : Check for unpublished confounding factors (e.g., solvent DMSO concentration affecting results).
- Ethics : Ensure data transparency and replication attempts . Meta-analyses of peer-reviewed studies (excluding preprints) reduce bias .
Data Contradiction Analysis Example
-
Table 2 : Conflicting Bioactivity Reports and Resolution Strategies
Study Reported IC₅₀ (μM) Resolution Strategy Study A 0.5 ± 0.1 Verify assay protocol (e.g., ATP levels vs. cell count) Study B 5.2 ± 1.3 Re-test under standardized conditions (pH 7.4, 37°C)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
